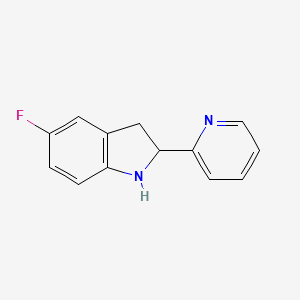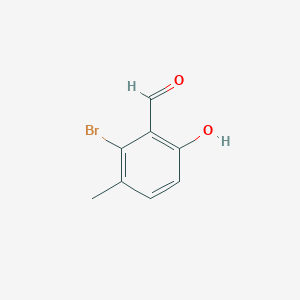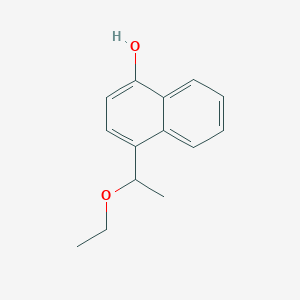![molecular formula C13H19NSi B11889181 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline CAS No. 518342-63-7](/img/structure/B11889181.png)
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H15NSi. It is a derivative of aniline, where the ethyl and trimethylsilyl groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine (TEA). The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred at room temperature overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-[(Trimethylsilyl)ethynyl]aniline: Similar structure but lacks the ethyl group.
2-[(Trimethylsilyl)ethynyl]anisole: Contains a methoxy group instead of an amino group.
Uniqueness
2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is unique due to the presence of both ethyl and trimethylsilyl groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
特性
CAS番号 |
518342-63-7 |
|---|---|
分子式 |
C13H19NSi |
分子量 |
217.38 g/mol |
IUPAC名 |
2-ethyl-4-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C13H19NSi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5,14H2,1-4H3 |
InChIキー |
JZUVUBIGSIZYLS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C#C[Si](C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


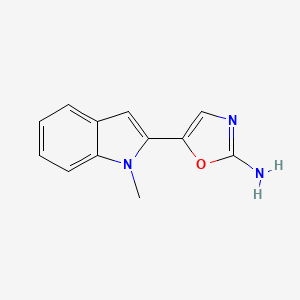
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)


![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)
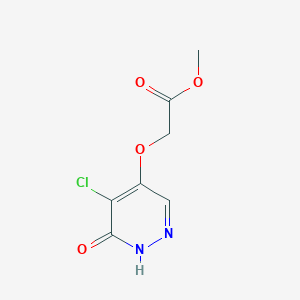
![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
